N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide
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Description
N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidine compounds found that certain derivatives demonstrated potent activity against a range of bacterial and fungal pathogens. Specifically, compounds with structural similarities to this compound showed minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against various strains, highlighting their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
---|---|---|---|
4d | 10.7–21.4 | 21.4–40.2 | Bacterial |
4p | <20 | Not specified | Fungal |
3h | <15 | Not specified | Fungal |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. Mechanistic studies on similar compounds have shown that they induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against HeLa cells, with IC50 values indicating significant potency .
Case Study: Apoptosis Induction
In a study focused on the anticancer activity of thiazolidine derivatives, it was observed that treatment with these compounds led to increased apoptosis markers in HeLa cells. The study utilized flow cytometry to quantify apoptotic cells, revealing that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The biological activities of thiazolidine derivatives are influenced by their chemical structure. The presence of electron-donating or electron-withdrawing groups can significantly affect their potency. For example, methyl substitutions at specific positions on the phenyl ring have been correlated with increased antimicrobial and anticancer activities .
Table 2: Structure-Activity Relationships
Substitution Type | Effect on Activity |
---|---|
Methyl group at position 4 | Increased potency |
Halogen substitutions | Enhanced antimicrobial activity |
Acetyl group presence | Improved solubility and bioavailability |
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHPFHXLCHMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.